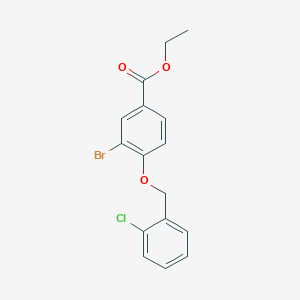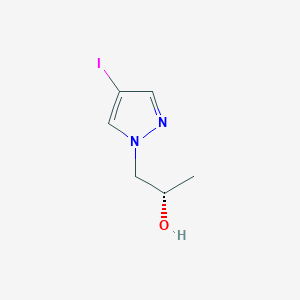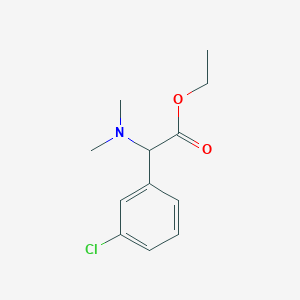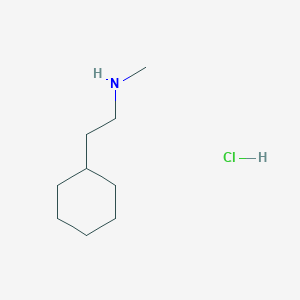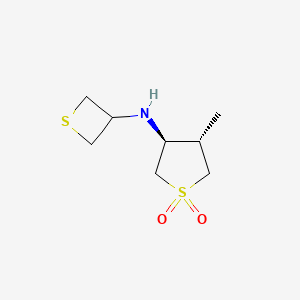
(3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide is a complex organic compound that belongs to the class of tetrahydrothiophenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common approach might include:
Formation of the thietan ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Amination: Introduction of the amino group at the 4-position of the tetrahydrothiophene ring.
Methylation: Addition of a methyl group at the 3-position.
Oxidation: Conversion of the tetrahydrothiophene to its dioxide form.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might convert the dioxide back to the sulfide form.
Substitution: Various substitution reactions can occur at the amino or methyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Sulfides.
Substitution products: Halogenated derivatives, nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Application in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrothiophene derivatives: Compounds with similar core structures but different substituents.
Sulfoxides and sulfones: Compounds with similar oxidation states.
Uniqueness
(3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H15NO2S2 |
|---|---|
Molekulargewicht |
221.3 g/mol |
IUPAC-Name |
(3S,4S)-4-methyl-1,1-dioxo-N-(thietan-3-yl)thiolan-3-amine |
InChI |
InChI=1S/C8H15NO2S2/c1-6-4-13(10,11)5-8(6)9-7-2-12-3-7/h6-9H,2-5H2,1H3/t6-,8-/m1/s1 |
InChI-Schlüssel |
YAKXMDQZQUHFPO-HTRCEHHLSA-N |
Isomerische SMILES |
C[C@@H]1CS(=O)(=O)C[C@H]1NC2CSC2 |
Kanonische SMILES |
CC1CS(=O)(=O)CC1NC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



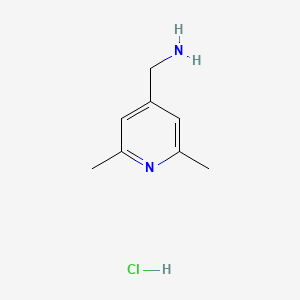
![(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13025589.png)
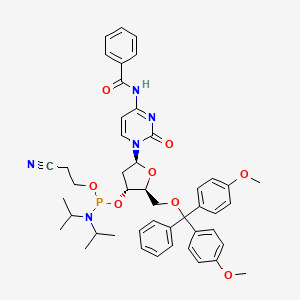
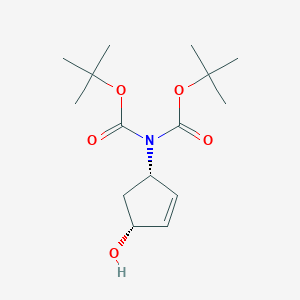
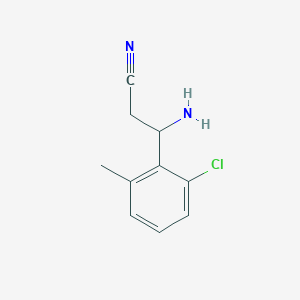
![3-[4-(Boc-amino)phenoxy]azetidine](/img/structure/B13025619.png)
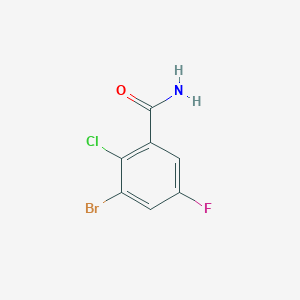
![B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid](/img/structure/B13025640.png)
